Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate
Description
Properties
Molecular Formula |
C12H17N3O2 |
|---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
ethyl 2-cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C12H17N3O2/c1-2-17-12(16)11-10(8-3-4-8)14-9-7-13-5-6-15(9)11/h8,13H,2-7H2,1H3 |
InChI Key |
MFJAUZSLMHXILL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N1CCNC2)C3CC3 |
Origin of Product |
United States |
Preparation Methods
Metal-Assisted Cyclization
Recent studies highlight the utility of metal catalysts in heterocycle formation:
Magnesium Nitride (Mg₃N₂)-Assisted One-Pot Synthesis :
A notable approach involves cyclo-condensation reactions of 2-pyridyl ketones with alkyl glyoxylates or aldehydes, facilitated by Mg₃N₂, which acts as a secondary nitrogen source. This method offers high yields, operational simplicity, and broad substrate scope, including various 2-pyridyl ketones bearing alkyl, aryl, and heteroaryl groups.
-
- Solvent: Ethanol-water mixture (8:2)
- Temperature: 80°C
- Reaction Time: 4–8 hours
- Catalyst: Mg₃N₂ (1 equivalent)
-
- Formation of imines from ketones and aldehydes
- Coordination of Mg₃N₂ with carbonyl groups
- Intramolecular cyclization leading to the imidazo[1,2-a]pyrazine core
-
- Eco-friendly, avoiding harsh reagents
- High yields (up to 92%)
- Scalable for gram-scale synthesis
-
Cycloaddition and Annulation Strategies
Cyclo-condensation of 2-Pyridyl Ketones with Glyoxylates :
This method leverages the electrophilicity of glyoxylates to undergo nucleophilic attack by the pyridyl ketone, followed by intramolecular cyclization to form the imidazo[1,2-a]pyrazine ring system. The presence of Mg₃N₂ enhances the reaction efficiency by providing a nitrogen source and facilitating the cyclization.
-
Some protocols involve decarboxylation of amino acids or their derivatives, followed by cyclization with appropriate aldehydes or ketones. These methods often require oxidants or decarboxylation catalysts but can be modified to use milder conditions with magnesium-based reagents.
Optimization and Reaction Parameters
| Parameter | Optimal Conditions | Notes |
|---|---|---|
| Solvent | Ethanol-water (8:2) | Promotes solubility and reactivity |
| Temperature | 80°C | Balances reaction rate and selectivity |
| Reaction Time | 4–8 hours | Ensures complete conversion |
| Catalyst | Mg₃N₂ (1 equivalent) | Provides secondary nitrogen source |
| Substrate Scope | Wide, including various substituted pyridyl ketones | Demonstrates versatility |
Data Summary and Comparative Table
| Method | Reagents | Solvent | Temperature | Yield | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Mg₃N₂-assisted cyclization | 2-Pyridyl ketone + glyoxylates | Ethanol-water (8:2) | 80°C | Up to 92% | Eco-friendly, high yield, broad scope | Requires Mg₃N₂ handling |
| Traditional cyclization | Amino acids + aldehydes | Various | Reflux | Variable | Well-established | Harsh conditions, multi-step |
| Metal catalysis (e.g., Cu, Fe) | Pyridyl derivatives + oxidants | Organic solvents | 100°C | Moderate to high | Diverse transformations | Cost, toxicity |
Chemical Reactions Analysis
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions activated by the nitrogen atoms in the heterocyclic ring.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to direct the reaction pathways. Major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related imidazo-fused heterocycles, focusing on substituent effects, physicochemical properties, and reported applications.
Structural Analogues and Substituent Effects
Physicochemical Properties
- Solubility : The dihydrochloride salt of ethyl 5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate exhibits higher aqueous solubility compared to the neutral cyclopropyl analog due to ionic character .
- Purity : Commercial analogs like ethyl 6-bromoimidazo[1,2-a]pyrazine-3-carboxylate are typically available at 97% purity, suggesting robust synthetic protocols .
- Molecular Weight : Bulky substituents (e.g., 3-methylbutan-2-yl in ) increase molecular weight (264.36 g/mol) and may reduce bioavailability compared to the cyclopropyl variant (MW ~245 g/mol) .
Biological Activity
Ethyl 2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate is a heterocyclic compound notable for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : CHNO
- Molecular Weight : 234.29 g/mol
- CAS Number : 2059926-90-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It is believed to inhibit specific enzymes or proteins essential for the survival of pathogens and cancer cells. The compound's unique structure allows it to effectively bind to these targets, disrupting their normal functions and leading to cellular apoptosis or death of the pathogen .
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the growth of various cancer cell lines through mechanisms such as:
- Cell Cycle Arrest : Compounds in this class can induce cell cycle arrest at the G2/M phase.
- Apoptosis Induction : They promote pro-apoptotic signals while downregulating anti-apoptotic proteins like Bcl-2 .
A study demonstrated that derivatives of imidazo-pyrazines had IC values in the low micromolar range against several cancer cell lines, indicating strong cytotoxic effects .
Antimicrobial Activity
This compound has also shown promising antimicrobial activity. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This compound has been evaluated against various pathogens and displayed effective inhibitory concentrations .
Study on Anticancer Properties
In a recent study published in Molecules, researchers synthesized a series of imidazo-pyrazine derivatives and assessed their anticancer activities. This compound was among the most potent compounds tested against prostate cancer xenografts in mice. The results indicated a significant reduction in tumor volume compared to controls .
Cytotoxicity Evaluation
Another study focused on evaluating the cytotoxicity of imidazo-pyrazine derivatives in vitro. The findings revealed that this compound exhibited an IC value as low as 10 µM against certain cancer cell lines (e.g., PC3 prostate cancer cells), demonstrating its potential as a therapeutic agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC (µM) | Activity |
|---|---|---|---|
| This compound | Structure | 10 | Anticancer |
| Ethyl 5H,6H-imidazo[1,2-a]pyrimidine-3-carboxylate | - | 15 | Antimicrobial |
| 2-Ethyl-6-chloro imidazo[1,2-a]pyridine | - | 20 | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
